Cyclododecyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

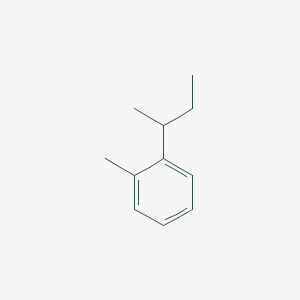

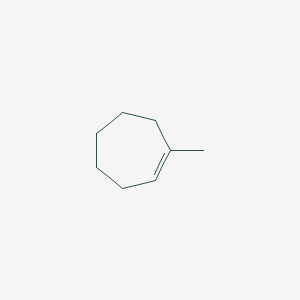

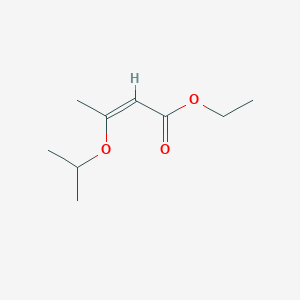

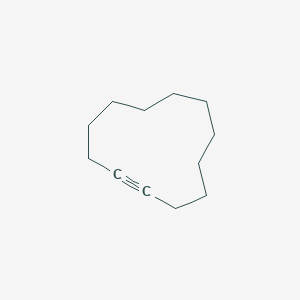

Cyclododecyne is a cyclic alkyne that has gained attention in recent years due to its unique properties and potential applications in scientific research. This compound has a 12-carbon ring structure with a triple bond between two of the carbons, making it a highly reactive molecule. Cyclododecyne can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Applications De Recherche Scientifique

1. Cyclodextrin-Based Pharmaceuticals Cyclodextrins, including cyclododecyne, are used in pharmaceutical applications due to their ability to form water-soluble inclusion complexes, improving the bioavailability of drugs. Cyclodextrin-containing polymers are also significant in drug delivery systems, especially for nucleic acids (Davis & Brewster, 2004).

2. Structure and Bonding in Gold Alkyne Complexes Cyclododecyne has been studied for its interaction with gold fragments in neutral and cationic states. Such research provides insights into the structural changes imposed on alkynes by gold, aiding in understanding gold-catalyzed transformations (Flügge et al., 2009).

3. Cyclodextrin Functionalized Polymers Research on cyclodextrins in polymer chemistry emphasizes their applications in drug delivery systems. Cyclodextrins are integrated into polymers using click reactions, enhancing the efficacy of drug delivery (Zhou & Ritter, 2010).

4. Broad Applications of Cyclodextrins Cyclodextrins, including cyclododecyne, are used in various fields like pharmacy, medicine, food, cosmetics, and biotechnology. Their ability to form inclusion complexes through host-guest interactions underlies many of these applications (Crini et al., 2018).

5. Conservation Applications Cyclododecane has been explored as a temporary consolidant or masking material in conservation, particularly for protecting water-sensitive media on paper and as a barrier film in mold making from objects with porous surfaces (Brückle et al., 1999).

6. Stone Conservation Cyclododecane is also used as a temporary consolidant for stone, offering unique properties in terms of penetration, sublimation, and lack of detectable residues. Its application varies depending on substrate porosity and delivery method (Stein et al., 2000).

Propriétés

Numéro CAS |

1129-90-4 |

|---|---|

Nom du produit |

Cyclododecyne |

Formule moléculaire |

C12H20 |

Poids moléculaire |

164.29 g/mol |

Nom IUPAC |

cyclododecyne |

InChI |

InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-10H2 |

Clé InChI |

BYDOJAHKOHCERE-UHFFFAOYSA-N |

SMILES |

C1CCCCCC#CCCCC1 |

SMILES canonique |

C1CCCCCC#CCCCC1 |

Autres numéros CAS |

1129-90-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.